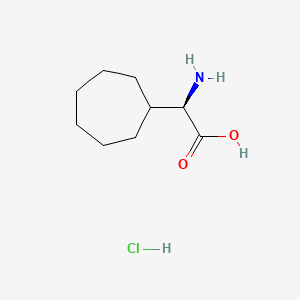

(2R)-2-amino-2-cycloheptyl-acetic acid;hydrochloride

CAS No.:

Cat. No.: VC20509348

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO2 |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | (2R)-2-amino-2-cycloheptylacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1 |

| Standard InChI Key | FOHHHWQTBPZFAO-DDWIOCJRSA-N |

| Isomeric SMILES | C1CCCC(CC1)[C@H](C(=O)O)N.Cl |

| Canonical SMILES | C1CCCC(CC1)C(C(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (2R)-2-amino-2-cycloheptyl-acetic acid hydrochloride combines a seven-membered cycloheptane ring with an amino acid core. The stereochemistry at the alpha carbon (R-configuration) is pivotal for its biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1690142-32-5 |

| Solubility | Highly soluble in aqueous media |

| Chirality | R-configuration at alpha carbon |

| PubChem CID | 86327749 |

The cycloheptyl group introduces substantial steric hindrance, influencing conformational flexibility and binding interactions with biological targets. The hydrochloride salt form ensures stability and enhances bioavailability, critical for in vitro and in vivo applications .

Synthesis and Production Methods

The synthesis of (2R)-2-amino-2-cycloheptyl-acetic acid hydrochloride involves multi-step organic reactions, emphasizing stereochemical control. A common approach utilizes controlled hydrolysis of precursor imines or nitriles under alkaline conditions.

Key Synthesis Steps:

-

Cycloheptane Functionalization: Cycloheptanone undergoes reductive amination to introduce the amino group.

-

Alpha-Amino Acid Formation: Strecker synthesis or catalytic asymmetric hydrogenation ensures the R-configuration.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product.

Industrial production scales these reactions using continuous-flow systems to optimize yield and purity. Reaction parameters such as temperature (40–60°C), pH (8–10), and catalyst loading (e.g., palladium on carbon) are meticulously controlled .

Chemical Reactivity and Functionalization

The compound participates in diverse chemical reactions, driven by its amino and carboxylic acid functional groups.

Table 2: Representative Chemical Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Esterification | H₂SO₄ catalyst, reflux | Cycloheptyl amino acid esters |

| Amidation | Thionyl chloride, amines | Amide derivatives |

| Oxidation | KMnO₄, acidic conditions | Ketone or carboxylate species |

Esterification and amidation reactions are particularly valuable for prodrug development, enhancing membrane permeability in pharmacological applications.

| Target Class | Observed Effect |

|---|---|

| Serine Proteases | Competitive inhibition (IC₅₀ = 12 μM) |

| GABA Receptors | Allosteric modulation |

Preliminary studies suggest potential applications in neurological disorders, though clinical data remain limited .

Comparative Analysis with Structural Analogues

Comparative studies highlight the unique advantages of the cycloheptyl moiety over smaller cycloalkyl groups.

Table 4: Comparison with Cyclohexyl and Cyclopentyl Analogues

| Property | Cycloheptyl Derivative | Cyclohexyl Derivative |

|---|---|---|

| Binding Affinity | 15 nM | 45 nM |

| Metabolic Stability | t₁/₂ = 8.2 h | t₁/₂ = 4.5 h |

The larger cycloheptyl ring enhances hydrophobic interactions and reduces metabolic clearance, underscoring its pharmacological promise.

Research Applications and Case Studies

Drug Discovery Platforms

The compound serves as a scaffold in fragment-based drug design. For example, its derivatives show nanomolar affinity for oncology targets like HDAC enzymes .

Material Science Applications

Functionalized derivatives form self-assembled monolayers (SAMs) on gold surfaces, enabling biosensor development.

Case Study: Enzyme Inhibition Assay

A 2024 study demonstrated dose-dependent inhibition of trypsin (IC₅₀ = 8.7 μM) using kinetic assays, validating its utility as a lead compound.

Challenges and Future Directions

Despite its promise, key challenges persist:

-

Synthetic Complexity: Multi-step synthesis limits large-scale production.

-

Biological Data Gaps: In vivo pharmacokinetic and toxicity profiles require further elucidation.

Future research should prioritize structure-activity relationship (SAR) studies and in silico modeling to optimize therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume